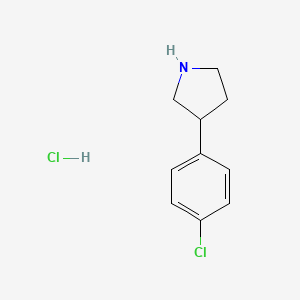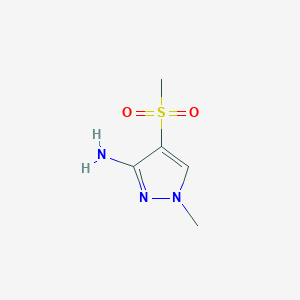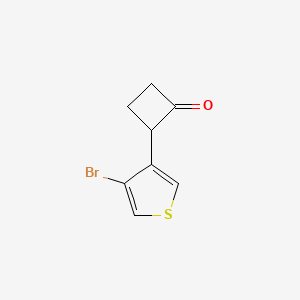![molecular formula C22H19NO6S B2953026 Dimethyl 2-[[5-(phenylsulfanylmethyl)furan-2-carbonyl]amino]benzene-1,4-dicarboxylate CAS No. 831214-22-3](/img/structure/B2953026.png)
Dimethyl 2-[[5-(phenylsulfanylmethyl)furan-2-carbonyl]amino]benzene-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Photochemical Synthesis
Research by Guizzardi et al. (2000) details the photochemical preparation of heterocyclic compounds, highlighting the potential for creating 2-(4-N,N-dimethylaminophenyl) heterocycles through photolysis. This process underlines the significance of furan derivatives in synthesizing complex organic molecules with high regio- and chemoselectivity, relevant to the study of dimethyl benzene dicarboxylates (Guizzardi, Mella, Fagnoni, & Albini, 2000).
Furan Derivatives Synthesis
The work of Yu (2007) on synthesizing dimethyl 3,4-disubstituted furan-2,5-dicarboxylates showcases a methodological relevance. Using dimethyl diglycolate and various carbonyl compounds, this research exemplifies the versatility of furan compounds in organic synthesis, suggesting potential pathways or applications for the target compound (Lu Yu, 2007).
Catalysis and Polymer Science
Cruz-Izquierdo et al. (2015) discuss the lipase-catalyzed synthesis of furan oligoesters from dimethyl furan-2,5-dicarboxylate, showcasing the compound's role in producing biobased polymers. This highlights the importance of furan derivatives in developing sustainable materials and could suggest similar applications for dimethyl benzene dicarboxylates (Cruz-Izquierdo, van den Broek, Serra, Llama, & Boeriu, 2015).
Molecular Electronics
The synthesis and investigation of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride by Rublova et al. (2017) provide insights into the electronic structures of complex organic molecules. Such research could inform the development of molecular electronics or advanced materials utilizing similar chemical frameworks (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).
Renewable PET Synthesis
Pacheco et al. (2015) explore the Diels–Alder and dehydrative aromatization reactions between ethylene and biomass-derived furans, catalyzed by Lewis acid molecular sieves, for producing biobased terephthalic acid precursors. This underscores the role of furan derivatives in sustainable chemical processes, potentially relevant to applications of dimethyl benzene dicarboxylates in renewable materials production (Pacheco, Labinger, Sessions, & Davis, 2015).
properties
IUPAC Name |
dimethyl 2-[[5-(phenylsulfanylmethyl)furan-2-carbonyl]amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO6S/c1-27-21(25)14-8-10-17(22(26)28-2)18(12-14)23-20(24)19-11-9-15(29-19)13-30-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIXTKOFPDJSEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=C(O2)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl [(5E)-5-(3,4-dihydro-2H-chromen-6-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B2952943.png)

![3-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2952946.png)
![1-(2,4-dimethylphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2952947.png)
![N-[(2-phenylpyridin-4-yl)methyl]prop-2-enamide](/img/structure/B2952948.png)
phenyl]ethylidene})amine](/img/structure/B2952951.png)

![N-(4-acetylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2952953.png)

![2-((4-fluorophenyl)thio)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2952957.png)
![Ethyl {[4-(2-chlorophenyl)-3,5-dicyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2952961.png)
![3-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid](/img/structure/B2952963.png)

